![molecular formula C19H31O7Si- B14254713 3-({[4,4-Dimethyl-3-(trimethoxysilyl)pentyl]oxy}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylate CAS No. 404339-68-0](/img/structure/B14254713.png)
3-({[4,4-Dimethyl-3-(trimethoxysilyl)pentyl]oxy}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-({[4,4-Dimethyl-3-(trimethoxysilyl)pentyl]oxy}carbonyl)bicyclo[221]hept-5-ene-2-carboxylate is a complex organic compound with a unique structure that combines a bicyclic heptene ring with a trimethoxysilyl functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[4,4-Dimethyl-3-(trimethoxysilyl)pentyl]oxy}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylate typically involves multiple steps. One common method starts with the preparation of the bicyclo[2.2.1]hept-5-ene-2-carboxylate core, which can be achieved through a Diels-Alder reaction between cyclopentadiene and maleic anhydride. The resulting adduct is then subjected to esterification with 4,4-dimethyl-3-(trimethoxysilyl)pentanol under acidic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance the selectivity and efficiency of the reactions is also common. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-({[4,4-Dimethyl-3-(trimethoxysilyl)pentyl]oxy}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ester groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-({[4,4-Dimethyl-3-(trimethoxysilyl)pentyl]oxy}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the development of advanced materials, such as coatings and adhesives, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 3-({[4,4-Dimethyl-3-(trimethoxysilyl)pentyl]oxy}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylate involves its interaction with specific molecular targets. The trimethoxysilyl group allows for strong binding to silicon-based surfaces, making it useful in materials science. In biological systems, the compound may interact with cellular membranes or proteins, leading to changes in cellular function or signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-({[4,4-Dimethyl-3-(trimethoxysilyl)butyl]oxy}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylate
- 3-({[4,4-Dimethyl-3-(trimethoxysilyl)hexyl]oxy}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylate
Uniqueness
The unique combination of a bicyclic heptene ring and a trimethoxysilyl functional group sets 3-({[4,4-Dimethyl-3-(trimethoxysilyl)pentyl]oxy}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylate apart from similar compounds. This structure imparts specific chemical reactivity and physical properties, making it particularly valuable in applications requiring strong adhesion to silicon-based materials or specific biological interactions.
Eigenschaften
CAS-Nummer |
404339-68-0 |
|---|---|
Molekularformel |
C19H31O7Si- |
Molekulargewicht |
399.5 g/mol |
IUPAC-Name |
3-(4,4-dimethyl-3-trimethoxysilylpentoxy)carbonylbicyclo[2.2.1]hept-5-ene-2-carboxylate |
InChI |
InChI=1S/C19H32O7Si/c1-19(2,3)14(27(23-4,24-5)25-6)9-10-26-18(22)16-13-8-7-12(11-13)15(16)17(20)21/h7-8,12-16H,9-11H2,1-6H3,(H,20,21)/p-1 |
InChI-Schlüssel |
IINTZBOGHUWELM-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)(C)C(CCOC(=O)C1C2CC(C1C(=O)[O-])C=C2)[Si](OC)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(2-Nitrophenoxy)piperidin-1-yl]ethan-1-one](/img/structure/B14254644.png)
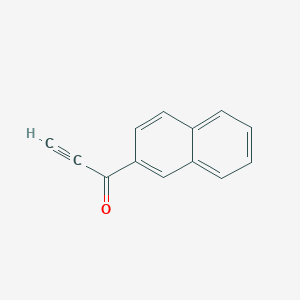
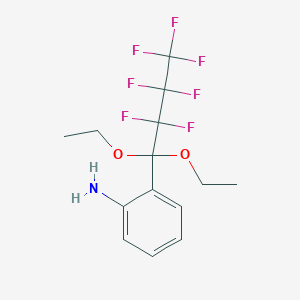
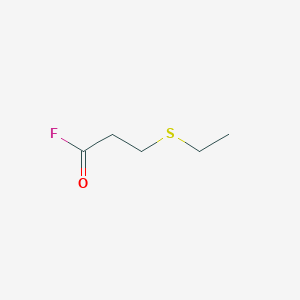
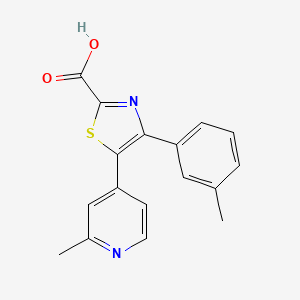
![[4-(Butyltellanyl)but-3-en-1-yn-1-yl]benzene](/img/structure/B14254664.png)
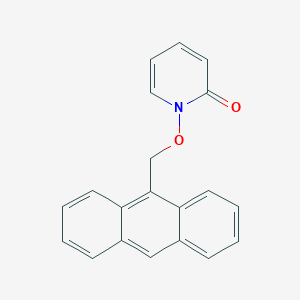
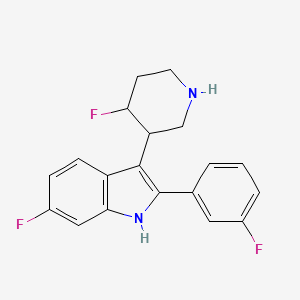


![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-asparagine](/img/structure/B14254699.png)
![Diselenide, bis[2-[(1S)-1-(methylthio)ethyl]phenyl]](/img/structure/B14254706.png)
![N,N-Dimethyl-2-{(E)-[(2,3,6-trichlorophenyl)methylidene]amino}ethan-1-amine](/img/structure/B14254710.png)
